molecular formula C20H18N6OS B2938470 N-(2,4-dimethylphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 877635-10-4

N-(2,4-dimethylphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2938470
CAS No.: 877635-10-4
M. Wt: 390.47
InChI Key: QPINAFAIFFJTSC-UHFFFAOYSA-N
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Description

This compound features a triazolopyridazine core linked via a sulfanyl bridge to an acetamide group substituted with a 2,4-dimethylphenyl moiety. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by heterocyclic systems .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c1-13-3-4-16(14(2)11-13)22-19(27)12-28-20-24-23-18-6-5-17(25-26(18)20)15-7-9-21-10-8-15/h3-11H,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPINAFAIFFJTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound is compared to analogs with modifications in the triazolopyridazine core, acetamide-linked groups, and substituent positions. Key examples include:

Compound Core Structure Substituents Key Differences
Target Compound [1,2,4]Triazolo[4,3-b]pyridazin 6-(Pyridin-4-yl); 3-sulfanyl; N-(2,4-dimethylphenyl)acetamide Reference compound; pyridin-4-yl enhances π-stacking; dimethylphenyl increases lipophilicity .
N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide (894067-38-0) [1,2,4]Triazolo[4,3-b]pyridazin 3-methyl; N-(4-phenyl)acetamide Methyl group on triazole may reduce steric hindrance; simpler phenyl substituent .
2-(4-Ethoxyphenyl)-N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide (891117-12-7) [1,2,4]Triazolo[4,3-b]pyridazin 3-methyl; N-(4-ethoxyphenyl)acetamide Ethoxy group improves solubility but may alter metabolic stability .
2-{[4-(4-Chlorophenyl)-5-(Pyridin-2-yl)-1,2,4-Triazol-3-yl]Sulfanyl}-N-(Benzodioxin-6-yl)Acetamide (896817-91-7) [1,2,4]Triazole 4-chlorophenyl; 5-pyridin-2-yl; benzodioxin-linked acetamide Chlorophenyl enhances electronegativity; benzodioxin increases rigidity .
Compounds 10a–c (Tetrahydrobenzothieno-Triazolopyrimidine Derivatives) Tetrahydrobenzothieno-triazolopyrimidine Varied N-phenyl or substituted phenyl acetamide Benzothieno ring replaces pyridazine; fused system may enhance binding affinity .

Physicochemical Properties

Property Target Compound 894067-38-0 891117-12-7 896817-91-7
Molecular Weight ~434 g/mol ~320 g/mol ~433 g/mol ~468 g/mol
LogP (Predicted) ~3.1 ~2.8 ~2.9 ~3.5
Hydrogen Bond Acceptors 7 6 7 8
Key Substituent Effects High lipophilicity Moderate polarity Improved solubility Rigid backbone

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